molecular formula C11H13NO4 B12665589 Methyl 3-((4-methoxyphenyl)amino)-3-oxopropionate CAS No. 84522-11-2

Methyl 3-((4-methoxyphenyl)amino)-3-oxopropionate

Cat. No.: B12665589
CAS No.: 84522-11-2
M. Wt: 223.22 g/mol
InChI Key: OYECIKAJRJDBLD-UHFFFAOYSA-N
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Description

Methyl 3-((4-methoxyphenyl)amino)-3-oxopropionate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to an amino group, which is further connected to an oxopropionate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-methoxyphenyl)amino)-3-oxopropionate typically involves the reaction of 4-methoxyaniline with methyl acetoacetate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide, which act as catalysts to promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-methoxyphenyl)amino)-3-oxopropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl 3-((4-methoxyphenyl)amino)-3-oxopropionate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-((4-methoxyphenyl)amino)-3-oxopropionate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-methoxyphenyl)propionate: This compound differs by the absence of the amino group.

    4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline: This compound has a dimethylaniline group instead of the oxopropionate moiety.

Uniqueness

Methyl 3-((4-methoxyphenyl)amino)-3-oxopropionate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

84522-11-2

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl 3-(4-methoxyanilino)-3-oxopropanoate

InChI

InChI=1S/C11H13NO4/c1-15-9-5-3-8(4-6-9)12-10(13)7-11(14)16-2/h3-6H,7H2,1-2H3,(H,12,13)

InChI Key

OYECIKAJRJDBLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC(=O)OC

Origin of Product

United States

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